ethyl 3-{7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
Overview
Description
Ethyl 3-{7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
Preparation Methods
The synthesis of ethyl 3-{7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can be achieved through a multi-step synthetic route. One common method involves the following steps:
Formation of the chromen-2-one core: This step typically involves the condensation of a suitable phenol derivative with an appropriate β-ketoester under acidic or basic conditions to form the chromen-2-one core.
Introduction of the 3-chlorobenzyl ether group: The chromen-2-one intermediate is then reacted with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 3-chlorobenzyl ether group.
Esterification: The final step involves the esterification of the chromen-2-one derivative with ethyl propanoate in the presence of an acid catalyst such as sulfuric acid to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Ethyl 3-{7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorobenzyl ether group, using nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, nucleophiles, and acidic or basic hydrolysis conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new chromen-2-one derivatives with potential biological activities.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Research into the pharmacological properties of this compound could lead to the development of new therapeutic agents for the treatment of various diseases.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3-{7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate would depend on its specific biological or chemical activity. For example, if the compound exhibits antimicrobial activity, it may act by disrupting bacterial cell membranes or inhibiting key enzymes involved in bacterial metabolism. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Ethyl 3-{7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other chromen-2-one derivatives, such as:
Coumarin: A naturally occurring chromen-2-one derivative with various biological activities, including anticoagulant and antimicrobial properties.
Warfarin: A synthetic derivative of coumarin used as an anticoagulant medication.
Umbelliferone: Another naturally occurring chromen-2-one derivative with antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other chromen-2-one derivatives.
Properties
IUPAC Name |
ethyl 3-[7-[(3-chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClO5/c1-4-27-21(25)11-9-19-14(2)18-8-10-20(15(3)22(18)29-23(19)26)28-13-16-6-5-7-17(24)12-16/h5-8,10,12H,4,9,11,13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOBRURQHWEYTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC(=CC=C3)Cl)C)OC1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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